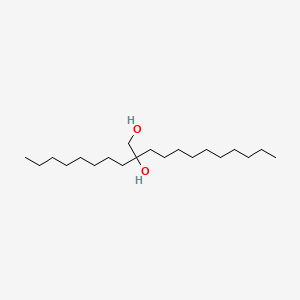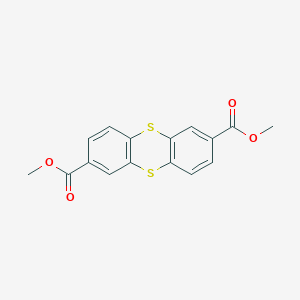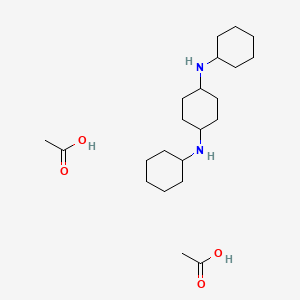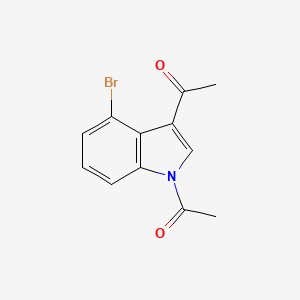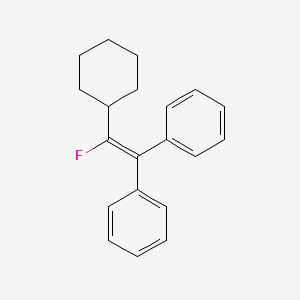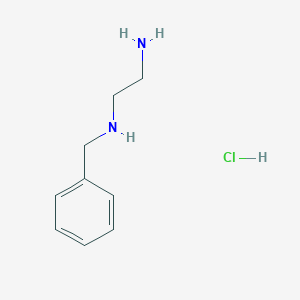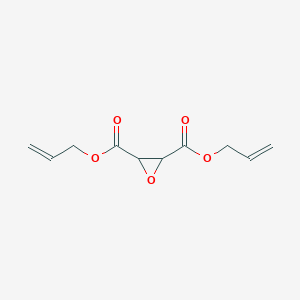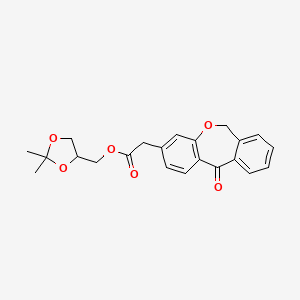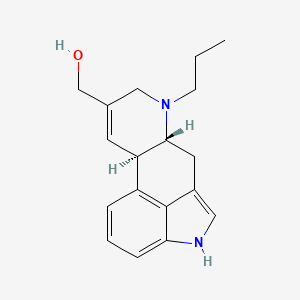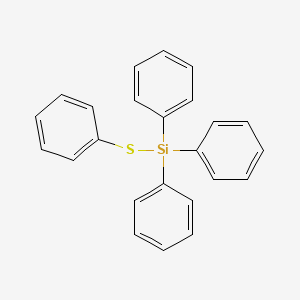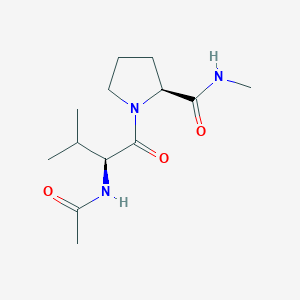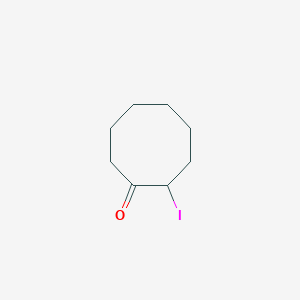
Cyclooctanone, 2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctanone, 2-iodo- is an organic compound that belongs to the class of cycloalkanes It is a derivative of cyclooctanone, where an iodine atom is attached to the second carbon of the cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctanone, 2-iodo- can be synthesized through several methods. One common approach involves the iodination of cyclooctanone using iodine and a suitable oxidizing agent. For instance, the reaction of cyclooctanone with iodine in the presence of a base such as potassium hydroxide can yield Cyclooctanone, 2-iodo-.
Another method involves the use of samarium (II) iodide-mediated intramolecular aldol cyclization of ω-oxiranyl keto octanal. This method provides a high yield of the desired product under mild reaction conditions .
Industrial Production Methods
Industrial production of Cyclooctanone, 2-iodo- typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclooctanone, 2-iodo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctanone derivatives.
Reduction: Reduction reactions can convert it back to cyclooctanone or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclooctanone derivatives with additional functional groups.
Reduction: Cyclooctanone or cyclooctanol.
Substitution: Cyclooctanone derivatives with different substituents replacing the iodine atom.
Scientific Research Applications
Cyclooctanone, 2-iodo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biocatalysis: It is employed in biocatalytic processes for the production of fine chemicals.
Mechanism of Action
The mechanism of action of Cyclooctanone, 2-iodo- involves its reactivity as an electrophile due to the presence of the iodine atom. The iodine atom can participate in various reactions, including nucleophilic substitution and oxidative addition, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanone: The parent compound without the iodine substitution.
Cyclooctanol: The alcohol derivative of cyclooctanone.
Cyclooctane: The fully saturated hydrocarbon without any functional groups.
Uniqueness
Cyclooctanone, 2-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties
Properties
CAS No. |
63641-49-6 |
|---|---|
Molecular Formula |
C8H13IO |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
2-iodocyclooctan-1-one |
InChI |
InChI=1S/C8H13IO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6H2 |
InChI Key |
NFNUMRFPRGUAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(CC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


